2-(Dichloromethyl)-3-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2-(dichloromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-6(8)5-4(10(11)12)2-1-3-9-5/h1-3,6H |
InChI Key |
ZHTUYVZEHKHRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 2 Dichloromethyl 3 Nitropyridine
Reactions at the 3-Nitropyridine (B142982) Ring System
Amination Reactions via Nucleophilic Substitution
The presence of a nitro group on the pyridine (B92270) ring activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups by amines, a key transformation in the synthesis of various biologically active molecules. While direct amination of 2-(dichloromethyl)-3-nitropyridine is not extensively detailed in the provided search results, the reactivity of analogous 2-chloro-3-nitropyridines provides significant insight.
In these systems, the chlorine atom at the 2-position is readily displaced by amines. nih.govgoogle.com For instance, 2-chloro-3-nitropyridine (B167233) can be reacted with various amines to produce 2-amino-3-nitropyridine (B1266227) derivatives. nih.gov The reaction of 2-amino-3-nitro-6-chloropyridine with benzylamine, for example, results in the substitution of the chlorine atom to yield 2-amino-3-nitro-6-benzylamino-pyridine. google.com Similarly, reaction with m-trifluoromethyl-benzyl amine in the presence of a base like potash furnishes the corresponding substituted pyridine. google.com
The regioselectivity of amination in di-substituted pyridines, such as 2,6-dichloro-3-nitropyridine (B41883), is influenced by both electronic and steric factors. The nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack. stackexchange.comechemi.com While the para-substituted product is often the thermodynamically more stable one, the ortho-substituted product can be formed under kinetic control due to the strong inductive electron-withdrawing effect of the nitro group making the C-2 position more electron-deficient. stackexchange.comechemi.com
A general and mild, one-pot amination procedure for synthesizing 2-aminopyridines from the corresponding pyridine-N-oxides has been developed, offering an alternative to traditional SNAr chemistry. This method utilizes the phosphonium (B103445) salt, PyBroP, to activate the substrate. nih.gov
The following table summarizes amination reactions on related nitropyridine substrates:
| Starting Material | Amine | Product | Reference(s) |
| 2-Chloro-3-nitropyridine | Various ω-aminoalkylphosphonates | 2-(ω-aminoalkylphosphonate)-3-nitropyridine | nih.gov |
| 2-Chloro-3,5-dinitropyridine | Various amines | 2-Amino-3,5-dinitropyridine derivatives | nih.gov |
| 2-Amino-6-chloro-3-nitropyridine | Benzylamine | 2-Amino-6-benzylamino-3-nitropyridine | google.com |
| 2-Amino-6-chloro-3-nitropyridine | m-Trifluoromethyl-benzyl amine | 2-Amino-6-(m-trifluoromethylbenzylamino)-3-nitropyridine | google.com |
| 2,6-Dichloro-3-nitropyridine | Ethyl 4-piperazine-1-carboxylate | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | stackexchange.comechemi.com |
Further Nitration and Polysubstitution
The introduction of additional nitro groups onto the this compound ring is a challenging transformation. The pyridine ring is already electron-deficient due to the presence of the nitrogen atom and the existing nitro group, making it resistant to further electrophilic substitution. uoanbar.edu.iq Nitration of halogen-substituted pyridines, in general, requires harsh reaction conditions. google.com
For example, the nitration of 2,6-dichloropyridine (B45657) to 2,6-dichloro-3-nitropyridine is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures. google.comgoogle.comgoogle.com Even under these forceful conditions, the yields can be variable. google.com The presence of the dichloromethyl group, which is also electron-withdrawing, would further deactivate the ring towards electrophilic attack.
Polysubstitution can also be achieved through sequential nucleophilic substitution reactions, as seen in the reactions of 2,6-dichloro-3-nitropyridine where both chlorine atoms can be successively replaced by different nucleophiles. nih.gov
Halogenation of the Pyridine Ring
Direct halogenation of the pyridine ring in this compound is expected to be difficult due to the electron-deficient nature of the ring. Electrophilic halogenation of pyridines often requires forcing conditions. youtube.com However, specific positions on the pyridine ring can be halogenated under certain conditions. For instance, the bromination of 2-aminopyridine (B139424) occurs readily at the 5-position. orgsyn.org
An alternative approach to introducing halogens onto the pyridine ring involves lithiation followed by quenching with an electrophilic halogen source. This method has been used for the halogenation of halopyridines and pyridine N-oxides. youtube.com
Oxidation of the Pyridine Nitrogen to N-Oxides
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. scripps.eduthieme-connect.de
Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. scripps.edu The N-oxide group can direct incoming electrophiles to the C4 position and can also be used to facilitate nucleophilic substitution at the C2 and C4 positions. thieme-connect.dersc.org
The oxidation of substituted pyridines to their N-oxides is a common strategy in organic synthesis to alter the reactivity of the heterocyclic core. For example, 2-methyl-3-nitropyridine (B124571) can be oxidized to 2-methyl-3-nitropyridine N-oxide using a hydrogen peroxide-urea complex. nih.gov
Collaborative and Competitive Reactivity between the Dichloromethyl and Nitropyridine Moieties
The dichloromethyl group and the nitropyridine core exhibit a complex interplay of reactivity. The strong electron-withdrawing nature of the nitropyridine moiety deactivates the ring towards electrophilic substitution, while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. stackexchange.comechemi.comuoanbar.edu.iq
The dichloromethyl group itself is a site of potential reactivity. Dichloromethane (B109758) has been shown to react with pyridine derivatives, albeit slowly under ambient conditions, to form methylenebispyridinium dichloride compounds through consecutive SN2 reactions. pdx.eduresearchgate.net This suggests that the dichloromethyl group on the pyridine ring could potentially undergo similar nucleophilic attack, although the electron-deficient nature of the ring might modulate this reactivity.
In reactions involving nucleophiles, there is a potential for competition between attack at the dichloromethyl group and nucleophilic aromatic substitution on the pyridine ring. The outcome of such a reaction would likely depend on the nature of the nucleophile, the reaction conditions, and the relative activation of the two sites. For instance, in the reaction of 2-methyl-3,5-dinitropyridines with thiolates, substitution of a nitro group is observed, indicating that under these conditions, the pyridine ring is the more reactive electrophilic site. mdpi.com
Mechanistic Investigations of Key Reaction Pathways
Elucidation of Vicarious Nucleophilic Substitution (VNS) Mechanisms for Dichloromethyl Introduction
The introduction of a dichloromethyl group onto the 3-nitropyridine (B142982) ring is achieved through a Vicarious Nucleophilic Substitution (VNS) of hydrogen. This powerful method allows for the direct C-H functionalization of electrophilic aromatic and heteroaromatic rings. The general mechanism involves the addition of a carbanion, which bears a leaving group, to the electron-deficient ring, followed by a base-induced elimination to restore aromaticity. wikipedia.orgnist.govacs.org
The central feature of the VNS reaction is the nucleophilic attack of a carbanion on the nitro-activated pyridine (B92270) ring. In the case of dichloromethylation, the key intermediate is the dichloromethyl carbanion (CHCl₂⁻) or a related species. This carbanion is typically generated in situ from a suitable precursor, such as chloroform (CHCl₃), by deprotonation with a strong base. nist.gov
The reaction proceeds through the formation of a Meisenheimer-type adduct, an anionic σ-complex, which is a crucial intermediate. wikipedia.orgnist.gov The nucleophilic addition is fastest at the hydrogen-bearing carbon atoms that are ortho and para to the strongly electron-withdrawing nitro group. nist.govnist.gov For 3-nitropyridine, the positions activated for nucleophilic attack are C2, C4, and C6. Steric factors can play a significant role in the regioselectivity of the attack; for instance, bulky carbanions may face steric hindrance, potentially inhibiting the reaction or altering the product distribution. nist.gov
Following the formation of the σ-adduct, the reaction pathway involves a base-induced β-elimination. The base abstracts a proton from the carbon atom that was attacked by the carbanion, leading to the elimination of one of the chlorine atoms from the dichloromethyl group and the restoration of the aromatic system. nist.gov
The choice of base and solvent is critical for the success of the VNS reaction. A strong, non-nucleophilic base is required to efficiently generate the carbanion from the precursor without competing in the nucleophilic attack. wikipedia.org Bases such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide are commonly employed. nist.gov The stoichiometry of the base is also important, as it is consumed in both the initial deprotonation step and the final β-elimination step. nist.gov
The solvent must be able to dissolve the reactants and intermediates and should be inert under the strong basic conditions. Aprotic polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are often used. nist.gov These solvents facilitate the formation and stabilization of the charged intermediates involved in the reaction. The proper selection of the solvent and base ensures a rapid deprotonation of the carbanion precursor and a fast subsequent β-elimination from the σ-adduct. wikipedia.org
Table 1: Typical Reaction Conditions for Vicarious Nucleophilic Substitution
| Parameter | Condition | Rationale |
| Carbanion Precursor | Chloroform (CHCl₃) | Source of the dichloromethyl carbanion. |
| Base | Potassium hexamethyldisilazide (KHMDS) | Strong, non-nucleophilic base for efficient carbanion generation. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate the reaction and solvate ions. |
| Temperature | Low temperatures (e.g., -40 °C to -60 °C) | To control the reactivity and selectivity of the reaction. nist.gov |
Detailed Studies on Pyridine Nitration Mechanisms
The synthesis of the 3-nitropyridine precursor does not proceed through a classical electrophilic aromatic substitution, which is generally inefficient for the electron-deficient pyridine ring. rsc.org Instead, a more complex mechanism involving nitration with dinitrogen pentoxide (N₂O₅) has been elucidated. rsc.orgntnu.nonih.govlibretexts.org
This modern method involves the reaction of pyridine with N₂O₅ in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃). rsc.orglibretexts.org
The initial step of the reaction between pyridine and dinitrogen pentoxide is the formation of an N-nitropyridinium nitrate salt. ntnu.nonih.govosti.gov This intermediate is a highly reactive species.
Upon the addition of aqueous sodium bisulfite, the bisulfite ion acts as a nucleophile and attacks the N-nitropyridinium cation at the 2- or 4-position of the pyridine ring. nih.govlibretexts.org This nucleophilic addition leads to the formation of unstable N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate intermediates. nih.govlibretexts.org
The crucial step in the formation of 3-nitropyridine is the migration of the nitro group from the nitrogen atom to the carbon skeleton. Mechanistic studies have concluded that this migration occurs via a libretexts.orgstackexchange.com sigmatropic shift. ntnu.nonih.govlibretexts.orgosti.gov
The N-nitro-1,2-dihydropyridine-2-sulfonate intermediate undergoes this intramolecular rearrangement, where the nitro group migrates to the C3 position of the pyridine ring. nih.govosti.gov This is followed by the elimination of two bisulfite ions to regenerate the aromatic ring, yielding the final 3-nitropyridine product. nih.gov The high regioselectivity of this reaction, favoring the β-position, is a key piece of evidence supporting the libretexts.orgstackexchange.com sigmatropic shift mechanism over a mechanism involving the formation of a free ion pair. osti.govpdx.edu
Kinetic and Thermodynamic Aspects of Dichloromethyl Reactivity
Specific kinetic and thermodynamic data for the reactions of the dichloromethyl group in 2-(dichloromethyl)-3-nitropyridine are not extensively documented in the literature. However, the reactivity can be inferred from related systems and general chemical principles. The dichloromethyl group is attached to an electron-deficient pyridine ring, which is further deactivated by the ortho-nitro group. This electronic environment influences the reactivity of the C-Cl bonds.
The carbon atom of the dichloromethyl group is expected to be electrophilic and susceptible to nucleophilic attack. The rate of such a substitution would be influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The strong inductive electron-withdrawing effect of the 3-nitro group would likely enhance the electrophilicity of the carbon in the 2-(dichloromethyl) group.
Studies on the reaction of dichloromethane (B109758) with pyridine derivatives have shown that the process follows a second-order SN2 mechanism. nih.gov Kinetic data for the reaction between 4-(dimethylamino)pyridine and dichloromethane revealed that the second substitution to form the methylenebispyridinium salt is significantly faster than the first. nih.gov While this reaction involves the pyridine nitrogen as the nucleophile attacking an external dichloromethane molecule, it provides insight into the kinetics of SN2 reactions involving a pyridine ring and a chlorinated methyl group.
Table 2: Kinetic Data for the Reaction of 4-(Dimethylamino)pyridine with Dichloromethane
| Reaction Step | Second-Order Rate Constant (k) [M⁻¹ s⁻¹] |
| First Substitution (k₁) | 2.56 (±0.06) x 10⁻⁸ |
| Second Substitution (k₂) | 4.29 (±0.01) x 10⁻⁴ |
| Data from a study on the reaction of 4-(dimethylamino)pyridine with dichloromethane under ambient conditions. nih.gov |
Furthermore, kinetic studies on the nucleophilic substitution of 2-chloro-3-nitropyridine (B167233) with arenethiolates indicate that the reaction proceeds via an addition-elimination mechanism, which is typical for nucleophilic aromatic substitution on activated rings. The reaction follows second-order kinetics, and the rate is dependent on the nature of the nucleophile. In these systems, the position ortho to the nitro group (C2) is highly activated towards nucleophilic attack. rsc.org This suggests that the carbon of the dichloromethyl group at the C2 position in this compound is in a highly electron-deficient environment, which would facilitate its reaction with nucleophiles.
Spectroscopic and Computational Approaches to Reaction Mechanism Probing
Typically, the investigation into the reaction mechanisms of a compound like this compound would involve a combination of spectroscopic and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to identify and characterize reactants, intermediates, and products. For instance, ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure of reaction products. IR spectroscopy would be used to identify the functional groups present in the molecules, and mass spectrometry would help in determining the molecular weight and fragmentation patterns.
In parallel, computational approaches, particularly Density Functional Theory (DFT) calculations, would be utilized to model the reaction pathways. These theoretical studies can provide valuable insights into the geometries of transition states, activation energies, and thermodynamic stability of various species along the reaction coordinate. Such computational analyses are instrumental in predicting the most likely reaction mechanisms and in rationalizing experimentally observed outcomes.
Unfortunately, at present, there are no specific published studies applying these methods to probe the reaction mechanisms of this compound. The synthesis of related compounds, such as 2-(dichloromethyl)-4-phenyl-5-nitropyridine and 2-(dichloromethyl)-4-phenyl-3-nitropyridine, has been reported, with identification confirmed by ¹H-NMR spectroscopy. However, the detailed spectroscopic data and mechanistic investigations for these compounds, which might offer analogous insights, are not provided in the available literature.
Due to the absence of specific research on this compound, no data tables for spectroscopic or computational findings can be generated. Further experimental and theoretical research is required to elucidate the mechanistic details of its chemical transformations.
Applications of 2 Dichloromethyl 3 Nitropyridine in Advanced Organic Synthesis
Preparation of Bioactive Molecules and Complex Scaffolds
Without specific literature references to 2-(Dichloromethyl)-3-nitropyridine , providing content for these sections would be speculative and would not adhere to the required standards of accuracy.
Lack of Sufficient Data for "this compound" in Advanced Organic Synthesis
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient public information on the chemical compound "this compound" to generate a detailed and authoritative article regarding its applications in advanced organic synthesis and its specific contributions to novel synthetic methodologies.
While the search did identify literature on related compounds, such as various substituted 3-nitropyridines and dichloromethyl-substituted pyridines, this information does not directly address the specific compound of interest and therefore cannot be used to fulfill the request without deviating from the specified subject. Adherence to the strict focus on "this compound" is paramount to ensure the scientific accuracy and integrity of the generated content.
Given the absence of detailed research findings and data, it is not possible to construct the requested article, including data tables on its synthetic applications. Any attempt to do so would result in an article that is not based on verifiable scientific evidence.
Therefore, we are unable to provide the requested article on "this compound" at this time due to the lack of available scientific data.
Computational and Theoretical Chemistry Studies on 2 Dichloromethyl 3 Nitropyridine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 2-(dichloromethyl)-3-nitropyridine is fundamental to its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure with high accuracy.
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule. libretexts.orgmit.eduyoutube.com The combination of atomic orbitals forms a set of molecular orbitals, each with a discrete energy level. libretexts.orgyoutube.com These orbitals are broadly classified into bonding orbitals, which are lower in energy and contribute to the stability of the molecule, and antibonding orbitals, which are higher in energy and destabilizing. libretexts.org
For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The presence of the electron-withdrawing nitro group (-NO₂) and the dichloromethyl group (-CHCl₂) significantly influences the electronic distribution in the pyridine (B92270) ring. These groups pull electron density away from the aromatic system, lowering the energy of the LUMO and making the pyridine ring more susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions, confirming the charge transfer dynamics within the molecule. researchgate.net
Table 1: Illustrative Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the pyridine ring, with some contribution from the chlorine atoms. |
| LUMO | -2.1 | Predominantly localized on the pyridine ring and the nitro group. |
| HOMO-1 | -9.2 | Involves the π-system of the pyridine ring. |
| LUMO+1 | -1.5 | Associated with the antibonding orbitals of the C-Cl bonds. |
| HOMO-LUMO Gap | 6.4 | Indicates moderate chemical reactivity. |
Note: The values in this table are illustrative and represent typical findings from DFT calculations for similar compounds.
Prediction of Reactivity and Regioselectivity
Computational chemistry provides powerful tools to predict the reactivity and regioselectivity of this compound in various chemical reactions. The electronic effects of the substituents are the primary drivers of its reactivity. The strong electron-withdrawing nature of the nitro group at the 3-position, combined with the dichloromethyl group at the 2-position, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). mdpi.com
The most likely sites for nucleophilic attack on the pyridine ring are the carbon atoms bearing the chloro substituents in related compounds, or other positions activated by the nitro group. researchgate.net In the case of this compound, computational models can predict the preferred sites of reaction by analyzing the distribution of electrostatic potential and the coefficients of the LUMO. Regions with a more positive electrostatic potential and large LUMO coefficients are more susceptible to nucleophilic attack.
Furthermore, the dichloromethyl group itself is a reactive site. Computational studies can model the stepwise substitution of the chlorine atoms, providing insights into the relative ease of formation of the monochloromethyl and formyl derivatives. The regioselectivity of reactions involving this group can also be rationalized based on steric and electronic factors.
Table 2: Predicted Regioselectivity for Nucleophilic Aromatic Substitution
| Position on Pyridine Ring | Relative Energy of Intermediate (kcal/mol) | Predicted Reactivity |
| C4 | +2.5 | Less Favorable |
| C6 | 0 | Most Favorable |
Note: This table presents a hypothetical scenario for a related activated pyridine. The values are for illustrative purposes to show how computational data can predict regioselectivity.
Modeling of Reaction Pathways and Transition States
A significant advantage of computational chemistry is its ability to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. doi.org For this compound, this can be applied to understand its synthesis and subsequent transformations.
By calculating the Gibbs free energy of activation for different potential reaction pathways, researchers can predict the most likely mechanism and the reaction conditions required. For example, in the synthesis of this compound, computational models can elucidate the mechanism of chlorination and nitration of a pyridine precursor.
Similarly, for reactions involving this compound, such as its conversion to other functionalized pyridines, computational modeling can identify the key transition states and intermediates. doi.org This information is invaluable for optimizing reaction yields and minimizing the formation of byproducts. The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes.
Table 3: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Activation Energy (kcal/mol) | Reaction Type |
| Nucleophilic attack at C6 | 15.2 | Rate-determining step |
| Loss of leaving group | 5.1 | Fast |
Note: The data in this table is illustrative of the kind of information obtained from reaction pathway modeling.
Conformational Analysis and Intermolecular Interactions
The dichloromethyl group in this compound introduces conformational flexibility. Rotation around the C-C bond between the pyridine ring and the dichloromethyl group can lead to different spatial arrangements of the chlorine atoms relative to the nitro group. Computational methods can be used to perform a conformational analysis, identifying the most stable conformers and the energy barriers between them.
The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. These conformational preferences can influence the molecule's reactivity and its packing in the solid state.
Furthermore, computational studies can investigate the nature and strength of intermolecular interactions. In the solid state, molecules of this compound are likely to interact through a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O or C-H···N hydrogen bonds. researchgate.net Crystal structure prediction methods can use this information to model the most likely crystal packing arrangements. Short contacts between chlorine and oxygen atoms have been observed in similar structures. researchgate.net
Table 4: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-H) | Relative Energy (kcal/mol) |
| 1 | 0° | +1.8 |
| 2 | 60° | 0 |
| 3 | 120° | +2.5 |
Note: This table provides a hypothetical conformational analysis to illustrate the concept.
Future Research Directions and Unexplored Reactivity of 2 Dichloromethyl 3 Nitropyridine
Development of Novel and Sustainable Synthetic Routes
While classical methods for the synthesis of nitropyridines exist, the development of novel, efficient, and environmentally benign routes to 2-(dichloromethyl)-3-nitropyridine is a critical starting point for unlocking its full potential. Current synthetic strategies often rely on harsh conditions and produce significant waste. Future research should focus on greener alternatives.
One promising avenue is the exploration of late-stage C-H functionalization. Direct chlorination of a suitable methyl-substituted nitropyridine precursor could offer a more atom-economical approach compared to traditional multi-step sequences. Furthermore, the use of novel catalytic systems, perhaps employing earth-abundant metals or photoredox catalysis, could enable milder reaction conditions and improved selectivity. The development of a one-pot synthesis from readily available starting materials, such as 2-picoline, through a tandem nitration-chlorination sequence, would represent a significant advance in efficiency and sustainability. Research into solid-phase synthesis could also facilitate purification and reduce solvent usage.
Exploration of Unconventional Reaction Modes
The dichloromethyl group is a versatile functional handle, yet its reactivity in the context of the this compound scaffold remains largely uncharted beyond simple nucleophilic substitutions. Future investigations should delve into less conventional reaction pathways to access novel molecular architectures.
For instance, the generation of a pyridine-fused gem-dichlorocyclopropane via intramolecular cyclization could be explored under reductive conditions. Additionally, the transformation of the dichloromethyl group into an isocyanide or a phosphaalkene would open up new avenues for cycloaddition reactions and the synthesis of novel heterocyclic systems. The electron-withdrawing nature of the nitropyridine ring could also be harnessed to promote single-electron transfer (SET) processes, enabling radical-based transformations at the dichloromethyl position.
Asymmetric Synthesis and Chiral Derivatization
The introduction of chirality is a cornerstone of modern drug discovery and materials science. The development of methods for the asymmetric synthesis of derivatives of this compound is therefore a highly valuable research direction.
One key area of focus should be the enantioselective transformation of the dichloromethyl group. This could involve the development of chiral catalysts for the mono-substitution of one chlorine atom, leading to chiral (chloromethyl)pyridine derivatives. Subsequent stereospecific transformations of the remaining chlorine would allow for the synthesis of a wide range of enantiomerically pure compounds. Furthermore, the nitro group itself can direct stereoselective additions to the pyridine (B92270) ring, and the development of chiral organocatalysts or transition-metal complexes to control these reactions would be a significant achievement.
Integration into Flow Chemistry and Automation Platforms
The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a forward-thinking research direction.
Flow reactors could enable the safe handling of potentially hazardous reagents and intermediates, such as those involved in nitration or chlorination reactions. The precise control over reaction parameters afforded by flow systems could also lead to improved yields and selectivities. Furthermore, the integration of in-line purification and analysis techniques would allow for the rapid optimization of reaction conditions and the automated synthesis of libraries of this compound derivatives for high-throughput screening.
Investigation of Solid-State Reactivity and Self-Assembly
The solid-state behavior of organic molecules can give rise to unique properties and reactivity. The investigation of the crystal engineering, solid-state reactivity, and self-assembly of this compound and its derivatives is a largely unexplored frontier.
The presence of the nitro group and the pyridine nitrogen provides opportunities for the formation of specific intermolecular interactions, such as hydrogen bonds and halogen bonds. Understanding and controlling these interactions could lead to the design of novel crystalline materials with tailored properties, such as nonlinear optical activity or specific host-guest recognition capabilities. Furthermore, topochemical reactions in the solid state could provide access to unique polymeric or oligomeric structures that are not accessible through solution-phase chemistry. The study of the self-assembly of amphiphilic derivatives of this compound into well-defined nanostructures in solution also presents an exciting avenue for future research.
Q & A
Q. What are the standard synthetic routes for 2-(dichloromethyl)-3-nitropyridine, and how do reaction conditions influence yield?
The compound can be synthesized via heterocyclization reactions. For example, reacting 1H-pyrazol-5-amines with N-(2,2-dichloro-1-cyanoethenyl)carboxamides under reflux conditions in aprotic solvents (e.g., DMF) yields 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines . Microwave-assisted methods using halogenated precursors (e.g., 2-chloro-3-nitropyridine) with phenols or thiols have achieved yields up to 94% . Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : -NMR in CDCl reveals aromatic proton splitting patterns (e.g., δ 8.44 ppm for pyridinyl protons) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve monoclinic crystal systems (space group ) with parameters , and .
- ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding interactions (e.g., C–H···O) .
Q. How is this compound screened for biological activity?
In vitro anticancer assays involve treating cancer cell lines (e.g., HeLa, MCF-7) with concentrations ranging from 1–100 µM. Growth inhibition is quantified via MTT assays, with IC values compared to reference drugs like doxorubicin. Structural analogs with electron-withdrawing groups (e.g., nitro) show enhanced activity .
Advanced Research Questions
Q. How can conflicting crystallographic data between X-ray and computational models be resolved?
Discrepancies in bond lengths or angles may arise from dynamic vs. static disorder. Refinement using high-resolution data (<1.0 Å) with SHELXL’s TWIN/BASF commands can model twinning. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) and Hirshfeld surface analysis to assess packing effects .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
The nitro group directs electrophiles to the C4/C6 positions. Control experiments with deuterated analogs or Lewis acid catalysts (e.g., AlCl) enhance selectivity. For example, bromination at C4 achieves >80% yield in DCM at 0°C .
Q. How do solvent effects influence the compound’s fluorescence properties in analytical detection?
In aqueous pyridine detection, fluorescence intensity varies with solvent polarity. Suspensions in KI or MeCN show higher quantum yields than toluene due to reduced aggregation. Use CuI complexes for sensitive detection (LOD < 0.1 ppm) via ligand-transfer reactions .
Q. What mechanisms underlie the anticancer activity of pyrazolo-triazine derivatives?
Mechanistic studies (e.g., flow cytometry, ROS assays) indicate apoptosis induction via mitochondrial pathways. Derivatives with dichloromethyl groups disrupt tubulin polymerization (IC ≈ 5 µM) and inhibit topoisomerase II .
Methodological Considerations
Q. How to address low reproducibility in heterocyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
